Product packaging for Biotin, A-methyl-(Cat. No.:CAS No. 93886-72-7)

Biotin, A-methyl-

Cat. No.: B14365475
CAS No.: 93886-72-7
M. Wt: 407.4 g/mol
InChI Key: FBWLZQQHKDNVAZ-UHFFFAOYSA-N
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Description

Historical Context of Biotin (B1667282) Antimetabolite Discovery

The study of antimetabolites, substances that interfere with the normal metabolism of a specific compound, has been a cornerstone of biochemistry and pharmacology. The discovery of biotin antimetabolites is rooted in early research on microbial nutrition and growth inhibition. A pivotal moment in this field was the observation that certain microorganisms produced substances that could antagonize the growth-promoting effects of biotin.

A significant breakthrough came with the isolation of the first natural biotin antimetabolites from microbial sources. Among these, stravidins, produced by Streptomyces species, were identified as potent inhibitors of biotin biosynthesis. mdpi.comimperial.ac.uk These discoveries were part of a broader effort to identify new antibiotic compounds and provided the first clues that the biotin synthesis pathway could be a target for antimicrobial agents. mdpi.com

The exploration of synthetic and semi-synthetic biotin analogues further expanded the field. Researchers began to systematically modify the structure of biotin to understand the structure-activity relationships that govern its biological function. This led to the creation of a wide array of biotin derivatives, including those with modifications to the ureido ring, the thiophene (B33073) ring, and the valeric acid side chain. These studies were instrumental in identifying the key functional groups required for biotin's activity and for its recognition by enzymes and binding proteins like avidin (B1170675).

Significance of Biotin Analogue Studies in Enzyme Mechanism Elucidation

Biotin analogues have been instrumental in dissecting the complex mechanisms of biotin-dependent enzymes, which are crucial for a variety of metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. mdpi.comnih.gov These enzymes catalyze carboxylation, decarboxylation, and transcarboxylation reactions, with biotin serving as a covalently bound cofactor that transfers carbon dioxide. lsu.educapes.gov.br

By designing and studying biotin analogues, researchers have been able to:

Probe Enzyme Active Sites: The use of biotin analogues with specific structural modifications allows for the mapping of the active sites of biotin-dependent enzymes. By observing how these analogues bind to and are processed by the enzyme, scientists can infer the spatial and chemical requirements of the active site.

Identify Reaction Intermediates: Stable analogues of proposed reaction intermediates can be synthesized to test mechanistic hypotheses. For example, derivatized biotin compounds have been created to act as stable analogues of the carboxyphosphate (B1215591) intermediate in biotin-mediated CO2 transfer, providing insights into the catalytic cycle. mdpi.com

Develop Enzyme Inhibitors: Biotin analogues that bind to the active site of an enzyme but cannot be processed act as competitive inhibitors. These inhibitors are powerful tools for studying the physiological roles of biotin-dependent enzymes and can serve as lead compounds for drug development. For instance, inhibitors of biotin protein ligase (BPL), the enzyme responsible for attaching biotin to its target enzymes, are being explored as novel antibacterial agents. mdpi.comresearchgate.net

Investigate Biotin Transport and Metabolism: Modified biotin molecules, such as biotin methyl ester, have been used to study the mechanisms of biotin uptake and transport across cell membranes. asm.org Understanding how cells acquire and process biotin is crucial for understanding biotin homeostasis.

Scope of Research on Alpha-Methylated Biotin Derivatives

Research into alpha-methylated biotin derivatives, including "Biotin, A-methyl-," has focused on their unique properties as biotin antimetabolites and their potential as selective antimicrobial agents. The introduction of a methyl group at the alpha-position of the valeric acid side chain has been shown to confer specific biological activities.

Studies on alpha-methylated biotin analogues have revealed several key findings:

Antimicrobial Activity: Alpha-methylbiotin (B1204125) and its precursor, alpha-methyldethiobiotin, isolated from Streptomyces lydicus, exhibit a strong and specific antimicrobial effect against mycobacteria. 001chemical.comnih.gov This activity is noteworthy as Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on its own biotin synthesis and lacks a transporter for scavenging biotin from its host, making the biotin synthesis pathway an attractive drug target. nih.govasm.orgasm.org

Enzyme Inhibition: These compounds act as antimetabolites by inhibiting enzymes in the biotin biosynthetic pathway. For instance, alpha-methyldethiobiotin has been shown to inhibit the conversion of dethiobiotin (B101835) to biotin. nih.gov

Reversibility of Action: The antimicrobial effects of alpha-methylated biotin analogues can be reversed by the addition of biotin, confirming their mechanism of action as competitive antagonists of biotin. nih.gov

Interaction with Biotin-Binding Proteins: Alpha-methylbiotin has been shown to have an affinity for avidin, a protein with an exceptionally high affinity for biotin. nih.gov This interaction is a key aspect of its biological activity and its use as a research tool.

Resistance to Degradation: The alpha-methyl group can provide steric hindrance, making the amide bond in biotinylated proteins more resistant to cleavage by the enzyme biotinidase. lsu.edu This property is valuable in the design of biotinylated probes and other biotechnological applications where stability is crucial.

The following tables provide a summary of the available data on "Biotin, A-methyl-" and related compounds, highlighting their properties and research findings.

Table 1: Physicochemical Properties of Biotin, A-methyl- and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )General Description
Biotin, A-methyl- C11H20N2O3S258.35An alpha-methylated analogue of biotin.
Alpha-methyldethiobiotin C11H20N2O3228.29A precursor to alpha-methylbiotin lacking the sulfur atom.
Alpha-dehydrobiotin C10H14N2O3S242.30A biotin analogue with a double bond in the valeric acid side chain.
Homobiotin C11H18N2O3S258.34A biotin analogue with an extended valeric acid side chain.
Norbiotin C9H14N2O3S230.29A biotin analogue with a shortened valeric acid side chain.

Table 2: Biological Activity of Alpha-Methylated Biotin Analogues

CompoundPrimary Biological EffectTarget Organisms/EnzymesKey Research Findings
Biotin, A-methyl- Biotin Antimetabolite, AntimicrobialMycobacterium speciesInhibits mycobacterial growth; activity is reversed by biotin; has affinity for avidin. nih.gov
Alpha-methyldethiobiotin Biotin Synthesis InhibitorEscherichia coli, Mycobacterium speciesInhibits the conversion of dethiobiotin to biotin with an IC50 of 1.1 µM in E. coli. nih.gov
Alpha-dehydrobiotin Biotin Antimetabolite, AntimicrobialGram-positive and gram-negative bacteria, fungiActs as a potent antimetabolite of biotin. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O7S B14365475 Biotin, A-methyl- CAS No. 93886-72-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93886-72-7

Molecular Formula

C17H17N3O7S

Molecular Weight

407.4 g/mol

IUPAC Name

(4-nitrophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate

InChI

InChI=1S/C17H17N3O7S/c1-12-2-8-15(9-3-12)28(25,26)19-10-16(21)18-11-17(22)27-14-6-4-13(5-7-14)20(23)24/h2-9,19H,10-11H2,1H3,(H,18,21)

InChI Key

FBWLZQQHKDNVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Alpha Methylated Biotin Analogues

Chemical Synthesis of Alpha-Methylbiotin (B1204125) and Alpha-Methyldethiobiotin

The chemical synthesis of α-methylbiotin and its precursor, α-methyldethiobiotin, represents a significant area of research, primarily driven by their roles as antimetabolites of biotin (B1667282). These compounds have been isolated from natural sources and also prepared through synthetic routes to investigate their biological activities.

Incorporation of Alpha-Methyl Moieties into Biotin Derivatives

The introduction of an α-methyl group adjacent to the carboxylate function of biotin has been a strategy to create derivatives with altered biological properties, including resistance to enzymatic degradation by biotinidase. acs.orgresearchgate.netnih.gov One approach involves incorporating a 3-aminobutyric acid moiety between biotin and a linker, effectively placing a methyl group at the alpha position relative to the amide bond formed. acs.orgresearchgate.netnih.gov This structural modification has been shown to confer intermediate stability against biotinidase degradation. acs.orgnih.gov

Another strategy for creating α-methylated biotin derivatives involves the use of linkers like 1,2-diaminopropane (B80664) and 1,4-diaminohexane. google.com These methods are designed to reduce in vivo degradation by biotinidase, highlighting the importance of steric hindrance near the carboxyl group. google.com The synthesis of such derivatives often involves coupling the biotin moiety to a linker that already contains the α-methyl group.

Synthesis of Biotin Methyl Esters for Structural and Mechanistic Investigations

Biotin methyl ester is a key intermediate and a subject of study in its own right, often used for structural and mechanistic investigations of biotin-dependent enzymes. nih.govlsu.edu Its synthesis is a fundamental step in many more complex chemical preparations.

A common method for preparing biotin methyl ester is through the esterification of biotin with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). google.compsu.edu This straightforward reaction yields the methyl ester, which is more soluble in organic solvents than biotin itself, facilitating further chemical modifications. psu.edu

Catalytic oxidative carbonylation of the diamine precursor of biotin methyl ester using a tungsten hexacarbonyl catalyst (W(CO)₆) and iodine as an oxidant presents an alternative to traditional methods that use phosgene (B1210022) or its derivatives. psu.edu This method has been shown to produce biotin methyl ester in good yield. psu.edu

The synthesis of biotin methyl ester is often a precursor step for creating more complex derivatives for research. For example, N1'-methoxycarbonyl biotin methyl ester, a stable analogue of the unstable carboxybiotin, was synthesized for crystallographic studies to understand the binding mechanism within biotin carboxylase. nih.gov

Table 1: Synthetic Methods for Biotin Methyl Ester

Method Reagents Key Features Reference
Acid-catalyzed Esterification Biotin, Methanol, Thionyl Chloride or Sulfuric Acid Standard and efficient method for converting the carboxylic acid to a methyl ester. google.compsu.edu
Catalytic Oxidative Carbonylation Diamine precursor, W(CO)₆, I₂, CO Avoids the use of toxic phosgene derivatives. psu.edu
From D(+) Biotin Methyl Ester Precursor D(+) Biotin Methyl Ester, HBr, Methanol, H₂SO₄ Part of a multi-step synthesis of D(+) Biotin. google.com

Biotechnological Approaches to Biotin Antimetabolite Production (e.g., fromStreptomyces lydicus)

The actinomycete Streptomyces lydicus is a natural source of biotin antimetabolites, including α-methylbiotin and α-methyldethiobiotin. nih.govresearchgate.netcurehunter.com These compounds were first isolated from the culture filtrates of this microorganism. nih.gov Their discovery spurred investigations into their antimicrobial properties, which were found to be reversible by biotin. nih.gov

Interestingly, studies have shown that the biosynthesis of these α-methylated analogues by Streptomyces lydicus does not involve the incorporation of ¹⁴C-labeled biotin or pimelic acid, suggesting a distinct biosynthetic pathway from that of biotin itself. nih.gov

While Streptomyces lydicus produces these antimetabolites naturally, the focus of biotechnological approaches has often been on optimizing the production of other antibiotics, such as lydimycin, from this organism. google.com The production of α-methylbiotin and α-methyldethiobiotin by S. lydicus highlights the diversity of secondary metabolites within this genus. nih.govtandfonline.com

The biosynthesis of biotin itself in many bacteria involves a pathway that starts with the methylation of malonyl-ACP, a key step that allows it to enter the fatty acid synthesis pathway to be elongated into the pimeloyl moiety, the precursor for the biotin rings. nih.govnih.govnih.govpnas.org The enzymes involved in this pathway, such as BioC (an O-methyltransferase) and BioH (a carboxylesterase), are crucial for the synthesis of the pimelate (B1236862) precursor. nih.govasm.org While not directly related to the production of α-methylbiotin, understanding the standard biotin biosynthetic pathway provides a framework for investigating how related antimetabolites might be produced in microorganisms.

**Table 2: Biotin Antimetabolites from *Streptomyces lydicus***

Compound Biological Activity Reference
α-Methylbiotin Antimetabolite of biotin, antimicrobial activity reversed by biotin. nih.gov
α-Methyldethiobiotin Antimetabolite of biotin, antimicrobial activity reversed by biotin. nih.govnih.gov
α-Dehydrobiotin Antimicrobial activity reversed by biotin. researchgate.netresearchgate.net

Enzymatic and Metabolic Interactions of Alpha Methylated Biotin Analogues

Inhibition of Biotin (B1667282) Biosynthesis Pathways by Alpha-Methyldethiobiotin and Alpha-Methylbiotin (B1204125)

Alpha-methylated biotin analogues act as antimetabolites, primarily disrupting the de novo synthesis of biotin in microorganisms. This interference occurs at a critical final step in the pathway and has a cascading effect on the genetic regulation of the entire synthesis process.

Targeting Biotin Synthase Enzyme Activity

The final step in biotin biosynthesis is the conversion of dethiobiotin (B101835) to biotin, a reaction catalyzed by the enzyme biotin synthase (encoded by the bioB gene). asm.org This complex reaction involves the insertion of a sulfur atom into the dethiobiotin molecule. asm.org Research has demonstrated that alpha-methyldethiobiotin is an effective inhibitor of this conversion. nih.govnih.gov In resting-cell suspensions of Escherichia coli, alpha-methyldethiobiotin was found to inhibit the activity of biotin synthase. nih.govnih.govasm.org The inhibitory concentration required to achieve a 50% reduction in enzyme activity (IC50) was determined to be 1.1 µM. asm.orgnih.govnih.gov This inhibition directly prevents the formation of endogenous biotin. nih.gov

Inhibitory Concentration (IC50) of Biotin Analogues Against Biotin Synthase in E. coli
CompoundIC50 (µM)Reference
alpha-Methyldethiobiotin1.1 nih.govnih.gov
Actithiazic Acid0.45 nih.govnih.gov

Derepression of Biotin Operon Genes in Microbial Systems

In many bacteria, including E. coli, the genes responsible for biotin biosynthesis (bioA, B, F, C, D) are clustered together in an operon that is negatively regulated. tandfonline.comnottingham.ac.uk The expression of this operon is controlled by a repressor protein, BirA, which also functions as the biotin protein ligase. nottingham.ac.uk The repressor complex requires a corepressor, biotinoyl-5'-AMP (formed from biotin and ATP), to bind to the biotin operator sequence and block transcription. nottingham.ac.uk

By inhibiting biotin synthase, alpha-methyldethiobiotin causes the intracellular concentration of biotin to fall below the levels needed for the effective repression of the operon. nih.govnih.govasm.org This lack of the corepressor prevents the repressor complex from binding to the operator, leading to a state of derepression. nih.govnih.gov Consequently, the cell increases the transcription of the biotin biosynthesis genes in an attempt to produce more biotin. This effect is evidenced by the enhanced intracellular levels of enzymes such as 7,8-diaminopelargonic acid aminotransferase and dethiobiotin synthetase when microbial cells are grown in the presence of low concentrations of alpha-methyldethiobiotin. nih.govnih.gov This derepression is not a result of any direct regulatory action by the analogue itself but is an indirect consequence of its inhibitory effect on biotin synthesis. nih.govnih.gov

Interactions with Biotin Protein Ligases (BPLs)

Biotin Protein Ligases (BPLs), also known as holocarboxylase synthetases, are essential enzymes that catalyze the covalent attachment of biotin to biotin-dependent enzymes, a crucial step for their function. asm.orgmdpi.com Alpha-methylated biotin analogues interact with BPLs, typically as competitive inhibitors.

Inhibitory Mechanisms of Alpha-Methylated Biotin Analogues on BPLs from Diverse Organisms

The inhibitory action of alpha-methylated biotin analogues on BPLs stems from their structural similarity to biotin. BPLs from most organisms, including E. coli and Staphylococcus aureus, employ an ordered binding mechanism where biotin must bind to the enzyme first. mdpi.comnih.gov This initial binding induces a significant conformational change in the enzyme, particularly in a region known as the biotin-binding loop, which in turn creates a functional binding pocket for ATP. mdpi.commdpi.com

Alpha-methylbiotin, as a close structural analogue of biotin, can compete for and occupy the biotin-binding site on the BPL. ingentaconnect.com By binding to this site, it prevents the natural substrate, biotin, from accessing the enzyme. While it occupies the site, the methyl group at the alpha-carbon position may interfere with the subsequent steps of the enzymatic reaction. One proposed mechanism is that the analogue is accepted by the BPL and attached to the target apo-carboxylase. This creates a "crippled" or inactive holoenzyme because the alpha-methyl group obstructs the subsequent carboxylation reaction that is central to the carboxylase's function. ingentaconnect.com This effectively sequesters the carboxylase in an inactive state, thereby inhibiting its metabolic activity. ingentaconnect.com

Ligand Efficiency and Selectivity of Alpha-Methylated Biotin Analogues for BPL Isozymes

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target relative to its size (typically measured by the number of non-hydrogen atoms). Selectivity refers to an inhibitor's ability to bind to a target enzyme from a specific organism (e.g., a bacterium) with significantly higher affinity than to the homologous enzyme in another organism (e.g., a human). nih.govnih.gov High selectivity is a critical feature for antimicrobial agents to minimize host toxicity. nih.gov

While alpha-methylbiotin has been shown to possess antibacterial activity, with a reported minimum inhibitory concentration (MIC) against M. tuberculosis of 12.5 µg/ml, specific data on its ligand efficiency and selectivity for different BPL isozymes are not extensively detailed in the available literature. asm.orgingentaconnect.com However, the principles of inhibitor design against BPLs highlight the importance of these parameters. For instance, novel BPL inhibitors have been developed that achieve over 1000-fold selectivity for the S. aureus BPL compared to the human homologue. nih.gov This is often accomplished by designing inhibitors that exploit subtle differences in the amino acid composition of the binding sites between the bacterial and human enzymes. nih.gov

The table below illustrates the key parameters used to evaluate enzyme inhibitors, which would be applicable to the study of alpha-methylated biotin analogues.

Key Parameters for Evaluating Enzyme Inhibitors
ParameterDefinitionImportance
Ki (Inhibition Constant)The concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a higher binding affinity.Measures the potency of the inhibitor.
Ligand Efficiency (LE)The binding affinity (e.g., -logKi) divided by the number of non-hydrogen atoms.Normalizes potency for molecular size, guiding the development of smaller, more efficient lead compounds.
Selectivity IndexThe ratio of the Ki value for the host (e.g., human) enzyme to the Ki value for the target (e.g., bacterial) enzyme.A high selectivity index is crucial for minimizing off-target effects and potential toxicity.

Modulation of Biotin-Dependent Carboxylase Activities

Biotin-dependent carboxylases are a vital class of enzymes involved in key metabolic pathways such as fatty acid synthesis, amino acid catabolism, and gluconeogenesis. mdpi.comresearchgate.net These enzymes, including Acetyl-CoA Carboxylase (ACC) and Pyruvate (B1213749) Carboxylase (PC), require a covalently attached biotin cofactor to be active. asm.orgresearchgate.net

Alpha-methylbiotin modulates the activity of these carboxylases indirectly but effectively. As discussed, the analogue acts as a substrate for Biotin Protein Ligase (BPL), which then transfers the alpha-methylbiotin molecule to the apo-carboxylase (the inactive protein form). ingentaconnect.com The resulting alpha-methylbiotinylated carboxylase is non-functional. The presence of the methyl group at the alpha-carbon position of the valeric acid side chain is thought to sterically hinder the subsequent carboxylation of the ureido ring, a reaction essential for the carboxyl-transfer function of the enzyme. ingentaconnect.com By being incorporated in place of biotin, alpha-methylbiotin essentially acts as a suicide inhibitor, leading to an inactive enzyme and the disruption of the associated metabolic pathway. ingentaconnect.com This inhibition of essential pathways like fatty acid synthesis is a primary contributor to the observed antibacterial effects of the analogue. asm.org

Effects on Carbon Dioxide Metabolism Catalyzed by Carboxylases

Biotin serves as an essential cofactor for a class of enzymes known as carboxylases, which are crucial for various metabolic pathways involving the transfer of carbon dioxide. rsc.orgwikipedia.org These enzymes catalyze key reactions in gluconeogenesis, fatty acid synthesis, and the catabolism of amino acids. mdpi.comresearchgate.net The functionality of biotin is centered on its ability to act as a carrier of activated bicarbonate. This process is initiated by the biotin carboxylase (BC) domain of the enzyme, which catalyzes the ATP-dependent carboxylation of the N1 atom of the ureido ring of biotin. osti.govmdpi.com The resulting carboxybiotin then transfers the carboxyl group to a specific substrate in a reaction catalyzed by the carboxyltransferase (CT) domain. mdpi.com

The introduction of a methyl group at the alpha-position of biotin can significantly influence these enzymatic processes. The alpha-position is directly adjacent to the carboxyl group of the valeric acid side chain, which is critical for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) via a lysine (B10760008) residue. nih.gov While direct studies on the impact of alpha-methyl-biotin on carboxylase activity are limited, the structural modification at this key position is expected to interfere with the recognition and binding by holocarboxylase synthetase, the enzyme responsible for attaching biotin to its cognate carboxylases. rsc.orgnih.gov

Furthermore, the stereochemistry of the alpha-methyl group is a critical determinant of its interaction. For instance, in studies related to avidin (B1170675) binding, the 9R and 9S stereoisomers of methylbiotin exhibited different binding affinities. nih.govresearchgate.net This suggests that the orientation of the methyl group would similarly affect the precise positioning of the analogue within the active site of carboxylases. Any alteration in the conformation of the biotin moiety can disrupt the delicate balance of interactions required for the two-step carboxylation reaction, potentially leading to reduced efficiency or inhibition of carbon dioxide metabolism.

Impact on Specific Metabolic Fluxes

The modification of biotin at the alpha-position is anticipated to have discernible effects on major metabolic fluxes, given the central role of biotin-dependent carboxylases in cellular metabolism. Metabolic flux analysis, particularly using techniques like 13C-MFA, provides a quantitative framework to understand the rates of metabolic reactions and how they are perturbed by various factors. d-nb.infomdpi.com Changes in enzyme activity, as would be expected with an altered cofactor, can lead to significant shifts in metabolic pathways. biorxiv.orgbiorxiv.org

Gluconeogenesis: Pyruvate carboxylase (PC), a biotin-dependent enzyme, catalyzes the conversion of pyruvate to oxaloacetate, a key step in gluconeogenesis. wikipedia.org Inhibition or reduced efficiency of PC due to the presence of alpha-methyl-biotin could lead to a decreased rate of glucose production from non-carbohydrate precursors. This would be particularly impactful in tissues where gluconeogenesis is a primary function.

Fatty Acid Synthesis: Acetyl-CoA carboxylase (ACC) is another critical biotin-dependent enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid biosynthesis. mdpi.comnih.gov An alpha-methylated biotin analogue that antagonizes ACC could lead to a reduction in the de novo synthesis of fatty acids. Research has shown that even subtle changes in ACC activity can have significant effects on lipid metabolism. mdpi.com

Amino Acid Catabolism: Propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) are involved in the breakdown of certain amino acids. wikipedia.org PCC is essential for the metabolism of odd-chain fatty acids and the amino acids isoleucine, threonine, methionine, and valine, converting propionyl-CoA to methylmalonyl-CoA. researchgate.net MCC is involved in the catabolism of leucine. rsc.org Interference with these enzymes by an alpha-methylated biotin analogue could lead to an accumulation of their respective substrates, potentially causing metabolic imbalances.

Affinity Binding to Avidin and Streptavidin Systems

Quantitative Analysis of Binding Constants for Alpha-Methylated Biotin Analogues

The interaction between biotin and the proteins avidin and streptavidin is one of the strongest known non-covalent bonds in nature, with dissociation constants (Kd) in the femtomolar range (10^-15 M). thermofisher.comwikipedia.org This high-affinity binding has been extensively exploited in various biotechnological applications. nih.govbosterbio.com The introduction of a methyl group at the alpha-position of biotin has been a subject of interest to understand and potentially modulate this strong interaction.

Computational studies, such as those using Pictorial Representation of Free Energy Changes (PROFEC), have suggested that modifying the pro-9R hydrogen atom of biotin to a larger group, like methyl, could potentially lead to even tighter binding with streptavidin and avidin. nih.govresearchgate.net These calculations predicted that a methyl analogue could bind more tightly due to favorable desolvation free energy. nih.gov

However, experimental findings have presented a more nuanced picture. Synthesis and binding studies of 9R-methylbiotin and 9S-methylbiotin revealed that both isomers bind more weakly to streptavidin than natural biotin. nih.govresearchgate.net Despite this, the 9R isomer was identified as the tightest binding analogue of biotin to streptavidin known at the time of the study. nih.gov The experimental results did confirm the computational prediction that the 9R-stereoisomer would have a preferential binding over the 9S-stereoisomer. nih.govresearchgate.net

The table below summarizes the binding affinity data for some biotin analogues.

CompoundTarget ProteinBinding Affinity (K_d or K_i)
BiotinAvidin~10⁻¹⁵ M wikipedia.org
BiotinStreptavidin~10⁻¹⁴ M wikipedia.org
9R-methylbiotinStreptavidinWeaker than biotin, but tightest known analogue at the time nih.gov
9S-methylbiotinStreptavidinWeaker than 9R-methylbiotin and biotin nih.gov
IminobiotinStreptavidin44,600 ± 5800 nM (K_i) researchgate.net
ImidazolidinethioneStreptavidin1350 ± 180 nM (K_i) researchgate.net
Methyl ester imidazolidinethioneStreptavidin693 ± 91 nM (K_i) researchgate.net

These findings highlight the sensitivity of the biotin-binding pocket to even small structural modifications. While the alpha-methylation weakens the interaction compared to native biotin, the relatively strong binding of the 9R-isomer indicates that this analogue can still effectively engage with the binding site.

Implications for Research Applications Utilizing Biotin-Avidin Interaction

The robust and specific nature of the biotin-avidin/streptavidin interaction forms the basis for a wide array of research applications, including immunoassays (like ELISA), immunohistochemistry, affinity purification, and cell sorting. thermofisher.combosterbio.comthermofisher.com The ability to modulate this interaction through chemical modifications of biotin, such as alpha-methylation, opens up new possibilities and offers potential advantages in specific contexts.

The development of biotin analogues with altered binding affinities can be particularly useful for applications requiring reversible binding. The extremely tight binding of natural biotin makes the elution of biotinylated molecules from avidin or streptavidin matrices challenging, often requiring harsh denaturing conditions that can damage the target molecule. thermofisher.com Alpha-methylated biotin analogues, with their moderately reduced binding affinity, could potentially allow for milder elution conditions, thereby preserving the biological activity of the purified molecules.

Furthermore, the stereospecificity of the interaction with alpha-methylated biotins could be exploited for developing highly specific probes and purification systems. The differential binding of the 9R and 9S isomers suggests that it might be possible to design systems that can discriminate between closely related biotinylated targets.

In the context of nanotechnology and drug delivery, the avidin-biotin system is being explored for the construction of nanoparticles and targeted delivery vehicles. nih.gov The use of alpha-methylated biotin analogues could provide a means to fine-tune the stability and release characteristics of these constructs. For instance, a drug-carrier system based on a weaker biotin-avidin interaction might facilitate more efficient release of the therapeutic agent at the target site.

While the primary focus has been on weakening the interaction for elution purposes, the quest for even tighter binding analogues continues. The insights gained from studying alpha-methylated biotins, even though they resulted in weaker binding, contribute to a deeper understanding of the structure-activity relationships governing this remarkable molecular recognition system. This knowledge is invaluable for the rational design of novel biotin analogues with tailored binding properties for specific research and diagnostic applications.

Molecular Mechanisms of Biotin Biosynthesis and Regulation: Contextual Understanding for Alpha Methylated Antimetabolites

Pimelate (B1236862) Moiety Biosynthesis Pathways

The synthesis of the pimelate moiety, which provides seven of the ten carbon atoms in biotin (B1667282), is surprisingly diverse among different bacterial species. nih.govnih.gov At least three distinct pathways have been identified.

BioC-BioH Pathway and Methylation Strategies

The best-characterized pathway for pimelate synthesis is the BioC-BioH pathway, first elucidated in Escherichia coli. researchgate.netfrontiersin.org This pathway cleverly hijacks the cell's fatty acid synthesis (FAS) machinery to build the seven-carbon pimeloyl chain. pnas.orgfrontiersin.org

The process begins with the enzyme BioC, an O-methyltransferase, which uses S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.netresearchgate.net BioC transfers a methyl group to the free carboxyl group of a malonyl-acyl carrier protein (malonyl-ACP), an early substrate in fatty acid synthesis. pnas.org This methylation is a critical strategic step; it neutralizes the negative charge of the carboxyl group, creating a "disguised" substrate that the FAS enzymes can recognize and elongate. researchgate.netscispace.com

This methylated substrate then enters the FAS cycle for two rounds of elongation, ultimately producing a seven-carbon chain, pimeloyl-ACP methyl ester. pnas.orgresearchgate.net At this point, a second key enzyme, BioH, comes into play. BioH is a carboxylesterase that terminates the elongation process by hydrolyzing the methyl ester bond. frontiersin.orguniprot.org This demethylation step is crucial for two reasons: it prevents further elongation of the chain by the FAS system and it exposes the carboxyl group, which is necessary for the subsequent steps of biotin ring assembly. pnas.orgresearchgate.net The final product of this pathway is pimeloyl-ACP, the direct precursor for the next stage of biotin synthesis. researchgate.net This methylation-demethylation strategy highlights a potential vulnerability; alpha-methylated compounds that mimic pathway intermediates could theoretically interfere with these enzymatic steps.

BioI-BioW Pathway and Oxidative Cleavage Mechanisms

In contrast to the E. coli model, bacteria like Bacillus subtilis utilize a different strategy involving oxidative cleavage of long-chain fatty acids. nih.govresearchgate.net This pathway is dependent on the enzymes BioI and BioW.

BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of a C-C bond in long-chain acyl-ACPs to generate the pimelate moiety. researchgate.netresearchgate.net The interaction between BioI and the acyl carrier protein (ACP) provides the specificity needed for precise cleavage to yield the correct seven-carbon precursor. researchgate.net The BioW enzyme is a pimeloyl-CoA synthetase, which activates free pimelic acid (a potential product of the BioI reaction) to pimeloyl-CoA, another activated form of the precursor that can enter the ring assembly stage. researchgate.net This pathway is notably different as it generates the pimelate precursor by breaking down a larger molecule rather than building it up from a smaller one. nih.gov

BioZ Pathway in Alpha-Proteobacteria and Lysine (B10760008) Catabolism Intermediates

A third distinct pathway for pimelate synthesis exists in α-proteobacteria, a group that includes significant plant and animal pathogens. nih.gov These organisms lack the genes for both the BioC-BioH and BioI-BioW pathways. Instead, they possess a gene called bioZ. nih.govscispace.com

The BioZ enzyme functions as a 3-ketoacyl-ACP synthase. nih.gov It catalyzes a condensation reaction using glutaryl-CoA, an intermediate derived from the degradation (catabolism) of the amino acid lysine, as a primer. nih.govscispace.com This primer is elongated with a two-carbon unit from malonyl-ACP to produce pimeloyl-ACP. scispace.com This pathway is remarkable because it directly links the catabolism of an amino acid to the biosynthesis of a vitamin, a strategy not seen in the other known biotin synthesis pathways. nih.govfrontiersin.orgreactome.orgscielo.br

Biotin Ring Assembly Enzymes (BioF, BioA, BioD, BioB)

Following the synthesis of the pimelate moiety, a conserved four-step enzymatic cascade assembles the bicyclic ring structure of biotin. nih.govresearchgate.netfrontiersin.org

BioF (8-amino-7-oxononanoate synthase): This enzyme initiates the ring assembly by catalyzing the condensation of the pimeloyl precursor (pimeloyl-ACP or pimeloyl-CoA) with the amino acid L-alanine to produce 8-amino-7-oxononanoate (B1240340) (AON), also known as 7-keto-8-aminopelargonic acid (KAPA). nih.govasm.org

BioA (7,8-diaminononanoate synthase): BioA then catalyzes the transamination of AON to form 7,8-diaminononanoate (B1231595) (DAN), also called 7,8-diaminopelargonic acid (DAPA). researchgate.netasm.org This enzyme is the target of certain antimetabolites, such as the warhead of stravidins, which can irreversibly inhibit its activity. nih.govacs.org

BioD (dethiobiotin synthase): The BioD enzyme catalyzes the formation of the ureido ring, using ATP to cyclize DAN into dethiobiotin (B101835) (DTB). nih.govresearchgate.net

BioB (biotin synthase): The final and chemically challenging step is catalyzed by BioB. asm.org This radical SAM enzyme inserts a sulfur atom between carbons 6 and 9 of dethiobiotin to form the tetrahydrothiophene (B86538) ring, completing the synthesis of biotin. nih.govresearchgate.net

This final step is a critical point of inhibition for certain alpha-methylated antimetabolites. Research has shown that α-methyldethiobiotin acts as a potent inhibitor of BioB, blocking the conversion of dethiobiotin to biotin. nih.govasm.org This inhibition starves the cell of functional biotin, which has significant downstream regulatory consequences. nih.gov

Transcriptional Regulation of Biotin Metabolism (e.g., BirA-mediated repression)

Biotin synthesis is an energetically costly process, and therefore, its production is tightly regulated at the transcriptional level to match cellular demand. asm.org In many bacteria, including E. coli, this regulation is elegantly managed by a single bifunctional protein called BirA. nih.govnih.gov

BirA functions as both the biotin protein ligase (the enzyme that attaches biotin to other proteins) and a transcriptional repressor of the bio operon (the cluster of genes for biotin synthesis). nih.govnih.govresearchgate.net This dual role allows it to directly sense and respond to the cell's biotin status. nih.gov

The regulatory mechanism does not depend on biotin itself, but on an activated intermediate of the ligation reaction: biotinoyl-5'-AMP . nih.govpnas.org

Low Biotin Demand: When biotin is plentiful and most target proteins are already biotinylated, the BirA-catalyzed reaction stalls after the first step, leading to an accumulation of the BirA-biotinoyl-5'-AMP complex. nih.gov This complex then dimerizes, enabling it to bind to the bio operator on the DNA and physically block transcription of the biotin synthesis genes. nih.govpnas.orgebi.ac.uk

High Biotin Demand: When there is a high concentration of unbiotinylated proteins (apo-proteins), BirA preferentially functions as a ligase, completing the second step of the reaction to transfer biotin to these proteins. nih.govebi.ac.uk This consumes the biotinoyl-5'-AMP intermediate, preventing the accumulation of the repressor complex. nih.gov As a result, the bio operator remains unoccupied, and the genes for biotin synthesis are actively transcribed. nih.gov

The inhibition of biotin synthase (BioB) by antimetabolites like α-methyldethiobiotin prevents the cell from producing enough biotin to satisfy its needs. nih.gov This leads to a low intracellular concentration of biotin, which in turn prevents the formation of the BirA-biotinoyl-5'-AMP repressor complex. nih.govasm.org Consequently, the bio operon becomes derepressed, leading to increased production of the biotin synthesis enzymes in a futile attempt to overcome the block. nih.govasm.org

In some bacteria, such as the α-proteobacteria, a different transcriptional regulator, BioR (a member of the GntR family), takes the place of BirA in controlling the biotin operon. asm.orgnih.gov

Mechanisms of Protein Biotinylation and its Regulation

The biological function of biotin is realized only after it is covalently attached to specific enzymes, a post-translational modification known as protein biotinylation. nih.govresearchgate.net This process is catalyzed by the enzyme Biotin Protein Ligase (BPL), which is the BirA protein in E. coli. nih.govresearchgate.net

The biotinylation reaction proceeds in a conserved, two-step mechanism: nih.govnih.gov

Activation of Biotin: BirA first uses ATP to activate biotin, forming the reactive intermediate biotinoyl-5'-AMP and releasing pyrophosphate. pnas.orgnih.gov

Transfer to Protein: The activated biotinyl moiety is then transferred from the BirA active site to the ε-amino group of a specific lysine residue within a conserved sequence on the target acceptor protein (e.g., the Biotin Carboxyl Carrier Protein, or BCCP). nih.govnih.gov

This process is highly specific, ensuring that biotin is attached only to the correct proteins. nih.gov The regulation of biotinylation is intrinsically linked to the transcriptional control mechanism described above. The availability of unbiotinylated acceptor proteins directly influences whether the BirA-biotinoyl-5'-AMP complex will proceed with the ligation reaction or act as a transcriptional repressor. nih.govebi.ac.uk This creates a sensitive feedback loop where the synthesis of biotin is directly coupled to its consumption in protein modification. nih.gov

Table of Mentioned Compounds

Structural Biology and Computational Modeling of Alpha Methylated Biotin Analogues

X-ray Crystallography of Biotin (B1667282) and Carboxybiotin Derivatives in Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of biotin and its derivatives when bound to enzymes. These studies provide a static yet detailed snapshot of the binding pocket and the network of interactions that contribute to the high-affinity binding.

High-resolution crystallographic studies on biotin and its derivatives have revealed that the ureido ring of biotin is polarized, which predisposes it to activation by enolization. lsu.edu The crystal structure of biotin reveals in-plane complementary hydrogen bonding between the ureido moiety of one molecule and the carboxyl side chain of a neighboring molecule. umich.edu Similar hydrogen bonding patterns are observed in related structures like oxybiotin, selenobiotin, and biotin sulfone. umich.edu

In enzyme complexes, such as with biotin carboxylase, the biotin molecule is strategically positioned within the active site. nih.gov For instance, in the complex with Escherichia coli biotin carboxylase, biotin is situated over the side chains of specific amino acid residues, facilitating the catalytic reaction. nih.gov The binding of biotin to avidin (B1170675), a protein from hen egg white, involves numerous hydrogen bonds and van der Waals interactions, as revealed by crystal structures. h-its.org The three-dimensional structure of the avidin-biotin complex has been determined at high resolution, providing a detailed view of the binding interactions. uniprot.org

The introduction of modifications to biotin, such as in biotinylruthenocene, has been studied to understand how these changes affect binding affinity and to explore potential therapeutic applications. rcsb.orgnih.gov Crystal structures of avidin complexed with such derivatives show that while the core biotin interactions are maintained, the modifications can introduce unique interactions with the protein. rcsb.orgnih.gov For example, the crystal structure of the avidin-biotinylruthenocene complex was determined at a resolution of 2.5 Å. rcsb.orgnih.gov Similarly, the structures of avidin in complex with fluorescent pyrene (B120774) derivatives, 1-biotinylpyrene and 1-desthiobiotinylpyrene, have been resolved to 2.0 Å and 2.1 Å, respectively, revealing changes in the protein's loop conformation upon binding. nih.gov

Table 1: Crystallographic Data for Biotin and Derivative Complexes

Complex PDB Code Resolution (Å) Key Findings Reference(s)
Avidin-biotinylruthenocene 4I60 2.50 Unique interactions of the ruthenocene moiety with avidin. rcsb.orgnih.gov
Avidin-biotin 2AVI 2.7 Detailed interactions in the functional complex. uniprot.orgnih.gov
Avidin/1-biotinylpyrene 5IRU 2.0 Changes in loop conformation upon ligand binding. nih.gov
Avidin/1-desthiobiotinylpyrene - 2.1 Similar conformational changes to the biotinylpyrene complex. nih.gov
E. coli Biotin Carboxylase-Biotin-Bicarbonate-Mg-ADP - 2.0 Substrate binding mode in the active site. nih.gov

Nuclear Magnetic Resonance (NMR) Studies on Alpha-Methylated Biotin Esters

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the solution-state structure, dynamics, and interactions of biotin and its analogues. Unlike the static picture from X-ray crystallography, NMR can capture the conformational dynamics and transient interactions that occur in solution.

¹H NMR studies have been employed to investigate the intramolecular hydrogen bonding of biotin and its derivatives. arkat-usa.org The temperature dependence of the amide proton chemical shifts can indicate the strength of intramolecular hydrogen bonds. arkat-usa.org For biotin and its esters, these studies have confirmed the presence of an intramolecular hydrogen bond between the valeryl side chain and the 3-NH proton of the ureido ring. arkat-usa.org

The structure of (+)-biotin methyl ester has been studied in both solution and solid-state using NMR, supported by computational calculations. researchgate.net These studies indicate that in a non-polar solvent like chloroform, an equilibrium exists between an extended conformation and a conformation with an intramolecular hydrogen bond involving the ester's carbonyl oxygen. researchgate.net

Furthermore, NMR has been used to study the exchange rates of the amide protons of d-biotin and its derivatives, providing information on their accessibility and involvement in interactions. nih.gov Proton NMR spectroscopy was also used to characterize biotinylated apamin (B550111) derivatives, revealing the specific sites of modification. nih.gov The carbon-13 NMR of biotin has also been studied to understand its biosynthesis. nih.gov

Computational Approaches for Predicting Binding Affinities and Conformational Dynamics of Biotin Analogues

Computational methods have become indispensable tools for studying the binding of biotin analogues to their protein targets. These approaches can predict binding affinities, elucidate the energetic contributions of different interactions, and model the dynamic behavior of these complexes.

Free energy perturbation (FEP) and molecular dynamics (MD) simulations are powerful computational techniques used to calculate the binding free energies of ligands to proteins. nih.gov MD simulations provide a dynamic view of the molecular system, allowing for the exploration of conformational changes and the role of solvent. nih.govnih.gov

MD simulations have been used to study the unbinding process of biotin from avidin, revealing the pathways and key residues involved in the interaction. nih.govnih.gov These simulations have highlighted the importance of van der Waals interactions in the high-affinity binding of biotin to streptavidin. h-its.org

A computational approach called PROFEC (Pictorial Representation of Free Energy Changes) was used to suggest that modifying the pro-9R hydrogen of biotin to a methyl group could lead to tighter binding to streptavidin. acs.orgnih.gov Subsequent FEP calculations supported this, predicting a ~3 kcal/mol tighter binding for the methyl analogue. acs.orgnih.gov Although experimental results showed weaker binding for both 9R- and 9S-methylbiotin isomers compared to biotin, the predicted preference for the 9R-isomer was observed. nih.gov This discrepancy highlights the challenges in accurately predicting binding energies, though the structural predictions from the simulations were consistent with later X-ray structures. acs.orgresearchgate.net

The molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) method is another approach used to calculate binding free energies for biotin analogues with avidin. nih.gov

Table 2: Calculated vs. Experimental Binding Free Energies

Ligand Calculated Relative Binding Free Energy (kcal/mol) Experimental Relative Binding Free Energy (kcal/mol) Method Reference(s)
9R-methylbiotin ~ -3.0 Weaker than biotin FEP acs.orgnih.gov
9S-methylbiotin - Weaker than biotin FEP nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. These models can help in the design of new analogues with improved properties.

SAR studies on biotin conjugates have been performed to understand the requirements for binding to biotin transporters. nih.gov These studies often involve competition experiments with radiolabeled biotin. nih.gov For example, modifications to the carboxylic acid group of biotin, as in biocytin (B1667093) and biotin methyl ester, can significantly affect their interaction with transporters. nih.gov

QSAR studies have been applied to various systems involving biotin or its analogues. For instance, QSAR models have been developed to predict the binding of small molecules to RNA structures, using biotinylated RNA for experimental validation. nih.govacs.org In the context of enzyme inhibition, 3D-QSAR models have been used to study inhibitors of biotin carboxylase, identifying key structural features for activity. researchgate.net

Methodological Applications of Alpha Methylated Biotin Analogues in Biochemical Research

Probes for Investigating Biotin (B1667282) Transport and Homeostasis

The study of biotin transport across cell membranes and the maintenance of cellular biotin homeostasis are crucial for understanding fundamental physiological processes. Biotin analogues can serve as valuable tools in these investigations. While direct studies employing alpha-methylbiotin (B1204125) as a probe for biotin transport are not extensively documented in publicly available research, the principles of competitive inhibition by biotin analogues are well-established.

Biotin uptake in various organisms is a mediated process involving specific transporter proteins. walshmedicalmedia.com The activity of these transporters can be characterized by studying the uptake of radiolabeled biotin and the inhibition of this uptake by biotin analogues. For instance, studies on yeast have shown that the uptake of labeled biotin is inhibited by other analogues such as homobiotin, norbiotin, and desthiobiotin, indicating that these molecules compete with biotin for the same transport system. walshmedicalmedia.com Based on these principles, it can be inferred that alpha-methylbiotin, as a structural analogue of biotin, could potentially be used in competitive binding assays to probe the specificity and kinetics of biotin transporters. By measuring the extent to which alpha-methylbiotin inhibits the uptake of a known substrate like biotin, researchers could gain insights into the affinity of the transporter for this modified form of the vitamin.

Furthermore, investigating how alpha-methylbiotin affects intracellular biotin levels and the expression of genes involved in biotin synthesis and transport could provide information on biotin homeostasis. For example, some biotin antimetabolites have been shown to cause derepression of the biotin operon in Escherichia coli by inhibiting biotin synthesis and thus lowering the intracellular concentration of biotin, which acts as a co-repressor. nih.gov A similar approach using alpha-methylbiotin could help to elucidate the regulatory mechanisms governing biotin homeostasis in different organisms.

Development of Selective Inhibitors for Bacterial Pathogens

The biotin biosynthesis pathway is an attractive target for the development of new antimicrobial agents because it is essential for many bacteria but absent in humans. asm.org Alpha-methylbiotin has been identified as a biotin antimetabolite with a strong and rather specific antimicrobial effect, particularly against mycobacteria. nih.govnih.gov

The antimicrobial activity of alpha-methylbiotin is reversed by the addition of biotin, which strongly suggests that it acts as a competitive inhibitor of the biotin synthesis pathway. nih.govnih.gov This mechanism of action is further supported by studies on the related compound, alpha-methyldethiobiotin, which has been shown to inhibit the conversion of dethiobiotin (B101835) to biotin in Escherichia coli. nih.gov This inhibition leads to a depletion of intracellular biotin, which in turn disrupts essential metabolic processes that depend on biotinylated enzymes. nih.gov

The specificity of alpha-methylbiotin for bacterial systems, particularly mycobacteria, makes it a promising candidate for further development as a selective inhibitor. Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on de novo biotin synthesis for survival as it lacks a transporter for scavenging biotin from its host. asm.org This makes the biotin synthesis pathway a particularly vulnerable target in this pathogen.

CompoundOrganismIC50 (µM)
Alpha-methyldethiobiotinEscherichia coli1.1

This table shows the 50% inhibitory concentration (IC50) of alpha-methyldethiobiotin against the conversion of dethiobiotin to biotin in resting-cell suspensions of Escherichia coli. nih.gov

Further research is needed to determine the specific enzymatic target(s) of alpha-methylbiotin within the biotin biosynthesis pathway and to evaluate its efficacy and selectivity in preclinical models of bacterial infection. The development of potent and selective inhibitors of this pathway holds promise for the creation of novel antibiotics to combat drug-resistant pathogens.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.